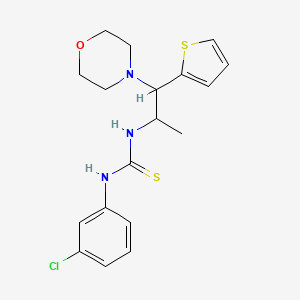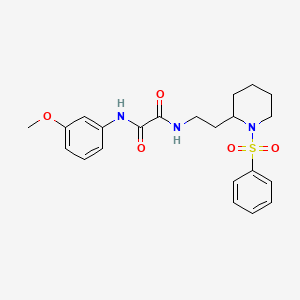
2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Final Methylthio Group Addition:
The addition of the methylthio group is typically done in the final stages, using methylthiolation reagents under controlled conditions.
Industrial Production Methods: While the laboratory synthesis provides a detailed understanding of the compound's preparation, industrial production often optimizes these steps for scalability, cost-effectiveness, and safety. Industrial methods focus on maximizing yield and purity while minimizing environmental impact and resource consumption.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step procedures, starting from commercially available materials. The key steps often include:
Formation of Imidazole Ring:
Initial step involves the cyclization reaction to form the imidazole core. This can be achieved through the condensation of α-diketones with ammonia or primary amines in the presence of acids or bases.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions, typically affecting the methylthio group or the phenyl rings.
Reduction:
Reduction reactions may involve the imidazole ring or the phenyl substituents, often using hydride donors like sodium borohydride.
Substitution:
Electrophilic or nucleophilic substitutions can occur on the phenyl rings or the methylthio group under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents:
Examples include hydrogen peroxide, potassium permanganate.
Reducing Agents:
Sodium borohydride, lithium aluminum hydride.
Substitution Reagents:
Halides, organolithium, or organomagnesium reagents.
Major Products:
The products depend on the reaction type but often include oxidized or reduced derivatives of the original compound or substituted variants with different functional groups replacing the initial ones.
Aplicaciones Científicas De Investigación
Chemistry:
The compound is used as an intermediate in organic synthesis, aiding the development of more complex molecules.
Biology:
Its structure is conducive to binding with various biological targets, making it a candidate for biochemical research.
Medicine:
Industry:
Utilized in the production of materials with specific desired properties, such as pharmaceuticals or agrochemicals.
Mecanismo De Acción
2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole exerts its effects by interacting with molecular targets like enzymes, receptors, or nucleic acids. Its mechanism of action may involve:
Binding to Active Sites:
Inhibiting or activating enzymes by fitting into their active sites.
Modulating Receptors:
Altering receptor activity, influencing signaling pathways.
Interacting with Nucleic Acids:
Potentially binding to DNA or RNA, affecting genetic regulation.
Comparación Con Compuestos Similares
Other imidazole derivatives, such as 1-phenyl-2-(phenylthio)-1H-imidazole, 2-methylthio-1H-imidazole, and trifluoromethyl-substituted imidazoles.
Uniqueness:
The unique combination of the methylthio, phenyl, and trifluoromethyl-phenyl groups distinguishes it from other imidazole compounds, providing specific chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2-methylsulfanyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2S/c1-23-16-21-11-15(12-6-3-2-4-7-12)22(16)14-9-5-8-13(10-14)17(18,19)20/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXWCADVCHEMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2868361.png)
![N-[3-(Benzenesulfonyl)-1-[2-(dimethylamino)-1-phenylethyl]pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B2868362.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2868364.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2868368.png)
![N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2868370.png)
![4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2868371.png)



![N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide](/img/structure/B2868378.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2868380.png)
![Tert-butyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate](/img/structure/B2868383.png)
